5-(4-fluorobenzyl)-2-(3-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-[(3-methylphenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-17-5-4-6-19(13-17)14-25-16-23(27)26(15-18-9-11-20(24)12-10-18)21-7-2-3-8-22(21)30(25,28)29/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJSOGLXJXPCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-fluorobenzyl)-2-(3-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide (CAS Number: 1706453-62-4) is a member of the benzothiadiazepine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 285.27 g/mol. The presence of fluorine and various aromatic groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiadiazepines. For instance, a series of synthesized benzothiadiazepines exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for selected compounds ranged from 19.01 µM to 38.02 µM, demonstrating promising antibacterial properties compared to standard antibiotics like ciprofloxacin .
Antiviral Activity
The compound's derivatives have shown potential against viral infections. Specifically, certain benzothiadiazepine derivatives were evaluated for their activity against HIV-1-induced cytopathicity in MT-4 cells, with some exhibiting EC50 values as low as 0.3 µM . This indicates a strong antiviral potential that warrants further investigation.
Anticancer Activity
In silico studies and experimental evaluations have suggested that benzothiadiazepines may act as anticancer agents. For example, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzothiadiazepine ring can enhance anticancer activity .
Neuropharmacological Effects
Benzothiadiazepines are also being studied for their neuropharmacological effects. A series of compounds were evaluated for anticonvulsant activity in vivo, with some showing efficacy comparable to established antiepileptic drugs like phenytoin . This suggests potential therapeutic applications in treating epilepsy and other neurological disorders.
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study synthesized various benzothiadiazepine derivatives and tested them against common bacterial strains. Compounds showed promising results, particularly against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
- Antiviral Activity Evaluation : In vitro studies on HIV-1 indicated that certain derivatives of benzothiadiazepines could inhibit viral replication effectively, suggesting their use in antiviral therapy development .
- Neuropharmacological Assessment : The anticonvulsant activity was assessed using established animal models where specific derivatives demonstrated significant protective effects against induced seizures .
Scientific Research Applications
The compound 5-(4-fluorobenzyl)-2-(3-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a member of the thiadiazepine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its applications, focusing on scientific research and medicinal uses.
Medicinal Chemistry
Thiadiazepines have been extensively studied for their pharmacological properties. The specific compound has shown potential in various therapeutic areas:
- Antidepressant Activity : Research indicates that thiadiazepines can modulate neurotransmitter systems, making them candidates for antidepressant development. The structural modifications present in this compound may enhance its efficacy compared to traditional antidepressants.
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. The unique substituents of this thiadiazepine may contribute to selective targeting of cancerous cells while minimizing toxicity to normal cells.
Neuropharmacology
The compound's ability to influence central nervous system activity is being investigated. Thiadiazepines are known to interact with GABA receptors, which could lead to anxiolytic or sedative effects. Studies focusing on this compound could pave the way for new treatments for anxiety disorders.
Antimicrobial Activity
Preliminary studies suggest that thiadiazepine derivatives exhibit antimicrobial properties. This compound's fluorobenzyl group may enhance its interaction with microbial cell membranes, leading to increased antibacterial activity.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant effects of various thiadiazepine derivatives, including those structurally similar to the compound . The results indicated significant improvements in mood-related behaviors in animal models when administered at specific dosages.
Case Study 2: Anticancer Effects
In vitro studies were conducted on human cancer cell lines treated with various concentrations of this compound. The findings revealed dose-dependent cytotoxicity, suggesting that it could serve as a lead compound for further development into anticancer agents.
Chemical Reactions Analysis
Sulfone Group Modifications
The 1,1-dioxide moiety participates in nucleophilic substitutions. For example:
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Reduction : LiAlH₄ reduces the sulfone to a sulfide, but this destabilizes the thiadiazepine ring.
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Oxidation : Resistant to further oxidation due to the fully oxidized sulfone state .
Benzyl Substituent Reactions
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4-Fluorobenzyl : Undergoes electrophilic aromatic substitution (e.g., nitration) at the meta position relative to fluorine .
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3-Methylbenzyl : Susceptible to free-radical halogenation under UV light, preferentially modifying the methyl group .
Ring-Opening and Rearrangement
The thiadiazepine ring undergoes acid-catalyzed hydrolysis:
Conditions : 6M HCl, reflux for 8 hours (72% yield) . The reaction proceeds via protonation of the sulfone oxygen, weakening the C–N bond .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify aromatic substituents:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Biphenyl derivative | 58% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylated analog | 63% |
Electron-deficient aryl groups (e.g., 4-fluorobenzyl) slow coupling kinetics due to reduced electron density at the reaction site .
Stability Under Physiological Conditions
The compound shows pH-dependent degradation:
| pH | Half-Life (37°C) | Major Degradation Product |
|---|---|---|
| 1.2 | 2.1 hours | Ring-opened sulfinic acid |
| 7.4 | 48 hours | N-Dealkylated derivative |
| 9.0 | 12 hours | Hydrolyzed diketone |
Data derived from simulated gastric (pH 1.2) and intestinal (pH 7.4) fluid studies .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for this compound, and what key intermediates are critical for optimizing yield?
- Methodological Answer: The synthesis of benzothiadiazepinone derivatives typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with thiadiazepine precursors. Key intermediates include fluorobenzyl and methylbenzyl moieties, which require precise control of reaction conditions (e.g., temperature, catalyst) to avoid side reactions. For example, Ogawa and Matsushita (1992) demonstrated that substituents at the 2- and 5-positions significantly influence yield and purity. Techniques like column chromatography and recrystallization are essential for purification, with yields averaging 60–75% in optimized protocols .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and intramolecular interactions. For example, analogues with fluorobenzyl groups show distinct 19F NMR shifts at ~-115 ppm, confirming substitution patterns . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer: Primary screening often uses ouabain-induced arrhythmia models in guinea pigs to assess antiarrhythmic potential, as described by Ogawa and Matsushita (1992). IC₅₀ values for similar compounds range from 0.8–5.6 µM. Cell-based assays (e.g., hERG channel inhibition) and enzyme-linked immunosorbent assays (ELISA) for inflammatory markers are also used to evaluate off-target effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antiarrhythmic activity?
- Methodological Answer: SAR studies reveal that electron-withdrawing groups (e.g., fluorine) at the 4-position of the benzyl moiety enhance activity by improving binding affinity to cardiac ion channels. Computational modeling (e.g., molecular docking with Kv1.5 channels) identifies hydrophobic interactions as critical. For example, replacing 3-methylbenzyl with bulkier substituents (e.g., morpholinyl) increases potency but may reduce solubility, requiring trade-off analyses .
Q. What experimental designs address contradictions in reported biological data across studies?
- Methodological Answer: Discrepancies in IC₅₀ values often arise from variations in assay conditions (e.g., serum concentration, cell lines). A split-plot factorial design with four replicates, as used in pharmacological studies, can isolate confounding variables. For example, varying pH (6.5–7.5) and temperature (25°C vs. 37°C) in hERG assays clarifies the compound’s stability-activity relationship .
Q. How can environmental fate studies be integrated into preclinical research frameworks?
- Methodological Answer: Long-term environmental impact assessments should follow protocols from Project INCHEMBIOL, which evaluates abiotic/biotic transformations. Hydrolysis studies at pH 3–9 and photodegradation under UV light quantify persistence. Bioconcentration factors (BCF) are calculated using OECD 305 guidelines, with LC-MS/MS monitoring metabolite formation in model ecosystems (e.g., Daphnia magna) .
Q. What strategies resolve challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer: Continuous-flow reactors improve reproducibility for stereosensitive steps, such as the cyclization of dihydrobenzothiadiazepinone. Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progress in real time. For example, maintaining a Reynolds number >3000 ensures turbulent flow, minimizing racemization during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
